molecular formula C9H12N2O B2603020 3-amino-N-phenylpropanamide CAS No. 57528-64-0

3-amino-N-phenylpropanamide

Cat. No.: B2603020
CAS No.: 57528-64-0
M. Wt: 164.208
InChI Key: JNWVYFVCBJPQTO-UHFFFAOYSA-N
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Description

3-amino-N-phenylpropanamide, also known as N-(3-Aminophenyl)propanamide, is a chemical compound with the molecular formula C9H12N2O . It has an average mass of 164.204 Da and a monoisotopic mass of 164.094955 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring), a propanamide group (a three-carbon chain with a carbonyl (C=O) and an amine (NH2) group), and an additional amine group attached to the phenyl group .


Chemical Reactions Analysis

This compound can participate in enzymatic reactions. In one study, it was used as a substrate in the presence of β-alanyl aminopeptidase, an enzyme produced by certain bacteria. The reaction resulted in the production of an exogenous VOC, which was then used for bacterial detection .

Scientific Research Applications

Novel Synthetic Approaches in Chemistry

3-Amino-N-phenylpropanamide has been utilized in various novel synthetic approaches. For instance, Mekhael et al. (2002) described its use in a ring enlargement process of 2H-Azirine-3-methyl(phenyl)amines, leading to the production of 2,3-Dihydro-1,3,3-trimethylindol-2-one (Mekhael et al., 2002).

Development of Anticancer Agents

The compound has shown promise in the field of cancer research. Kumar et al. (2009) synthesized functionalized amino acid derivatives of this compound and evaluated them for cytotoxicity against human cancer cell lines. Certain derivatives demonstrated interesting cytotoxicity, suggesting potential as new anticancer agents (Kumar et al., 2009).

Chemoselective Reactions in Organic Synthesis

In organic synthesis, the reactivity of this compound has been explored for creating chemoselective reactions. Hajji et al. (2002) investigated its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).

Detection of Pathogenic Bacteria

Tait et al. (2015) developed a novel method for pathogenic bacteria detection using this compound. The compound's enzymatic hydrolysis resulted in color generation, enabling visual detection of specific bacterial species (Tait et al., 2015).

Enantiopure Derivatives Synthesis

Li et al. (2013) demonstrated a one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, highlighting the compound's versatility in creating enantiopure substances (Li et al., 2013).

Computational Peptidology and Drug Design

In the field of computational peptidology, Flores-Holguín et al. (2019) used conceptual density functional theory to study antifungal tripeptides involving this compound. This research contributes to the understanding of peptide reactivity and aids in drug design (Flores-Holguín et al., 2019).

Antimicrobial Evaluation

Fuloria et al. (2009) evaluated derivatives of 3-phenylpropane hydrazide, including this compound, for their antimicrobial properties, showing potential in combating bacterial and fungal infections (Fuloria et al., 2009).

Properties

IUPAC Name

3-amino-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWVYFVCBJPQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57528-64-0
Record name 3-amino-N-phenylpropanamide
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